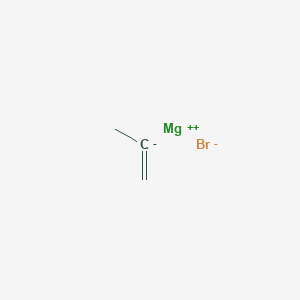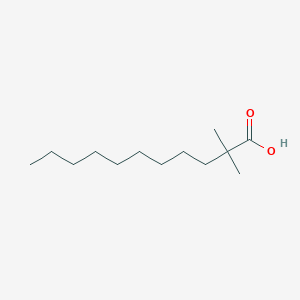
2,2-Dimethylundecanoic acid
概要
説明
. It is a branched-chain carboxylic acid that is part of the medium-chain fatty acids group. This compound is used in various industries, including cosmetics, pharmaceuticals, and lubricants, due to its emollient and surfactant properties .
準備方法
Synthetic Routes and Reaction Conditions: 2,2-Dimethylundecanoic acid can be synthesized through several methods. One common method involves the oxidation of 2,2-dimethylundecanal using an oxidizing agent such as potassium permanganate or chromium trioxide . Another method includes the carboxylation of a Grignard reagent derived from 2,2-dimethylundecane .
Industrial Production Methods: In industrial settings, this compound is often produced through the hydrolysis of its corresponding ester or amide derivatives. This process involves heating the ester or amide with a strong acid or base to yield the free carboxylic acid .
化学反応の分析
Types of Reactions: 2,2-Dimethylundecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo substitution reactions to form esters, amides, and other derivatives.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Alcohols (for ester formation), amines (for amide formation).
Major Products:
Oxidation: 2,2-Dimethylundecanone.
Reduction: 2,2-Dimethylundecanol.
Substitution: 2,2-Dimethylundecanoate esters, 2,2-Dimethylundecanamide.
科学的研究の応用
2,2-Dimethylundecanoic acid has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of various organic compounds.
Biology: Studied for its role in lipid metabolism and its effects on cell membranes.
Medicine: Investigated for its potential antifungal and antibacterial properties.
作用機序
The mechanism of action of 2,2-Dimethylundecanoic acid involves its interaction with cell membranes and metabolic pathways. It can modulate the synthesis of fatty acids, phospholipids, and ergosterol, leading to changes in cell membrane integrity and function . This modulation can result in increased levels of reactive oxygen species, causing oxidative stress and damage to the cell membrane and cell wall .
類似化合物との比較
- 2-Methylundecanoic acid
- 2,6-Dimethylundecanoic acid
- Undecanoic acid
Comparison: 2,2-Dimethylundecanoic acid is unique due to its branched structure, which imparts different physical and chemical properties compared to its linear counterparts. For example, its branched structure can lead to lower melting points and different solubility characteristics . This uniqueness makes it particularly useful in applications where specific physical properties are desired, such as in cosmetics and lubricants .
特性
IUPAC Name |
2,2-dimethylundecanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-4-5-6-7-8-9-10-11-13(2,3)12(14)15/h4-11H2,1-3H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OTOBIMFBDYITLZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCC(C)(C)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10949299 | |
| Record name | 2,2-Dimethylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26403-14-5 | |
| Record name | Neotridecanoic acid | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026403145 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,2-Dimethylundecanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10949299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


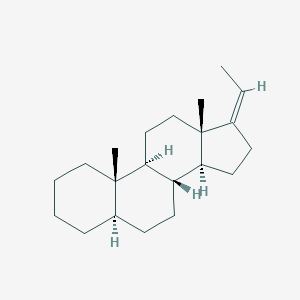
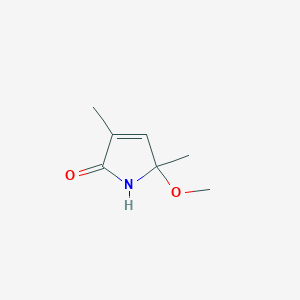
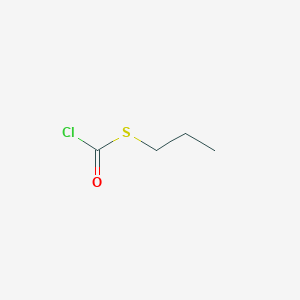



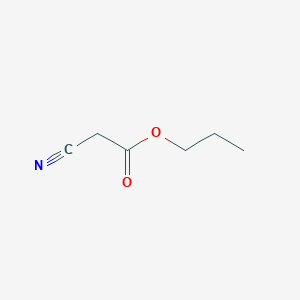
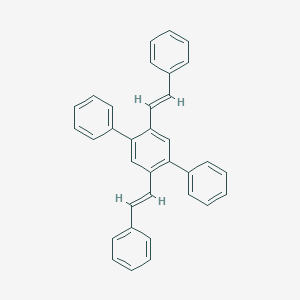
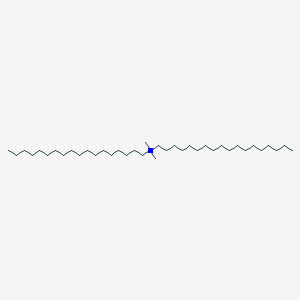
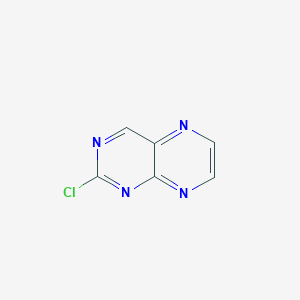
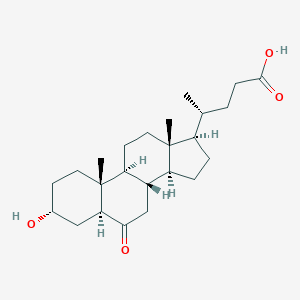
![Spiro[acridine-9(10H),1'-cyclohexane]](/img/structure/B77315.png)
![Trisodium 4-hydroxy-5-[[5-sulfonato-4-[(p-tolyl)amino]naphthyl]azo]naphthalene-2,7-disulfonate](/img/structure/B77316.png)
